molecular formula C24H28N4O B6105047 1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide

カタログ番号 B6105047
分子量: 388.5 g/mol
InChIキー: RBLAPTFMJKPOMM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAPP, and it is a potent inhibitor of the enzyme pregnancy-associated plasma protein-A (PAPP-A). PAPP-A is a metalloproteinase that plays a crucial role in various physiological processes, including embryonic development, wound healing, and cardiovascular disease. The inhibition of PAPP-A by PAPP has shown promising results in scientific research, and

作用機序

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide inhibits PAPP-A by binding to its active site, thereby preventing its proteolytic activity. PAPP-A is involved in the cleavage of insulin-like growth factor binding protein (IGFBP)-4, which regulates the bioavailability of insulin-like growth factor (IGF)-I and II. The inhibition of PAPP-A by PAPP results in the accumulation of IGFBP-4, which leads to the sequestration of IGF-I and II, thereby reducing their bioavailability. This mechanism has been shown to have beneficial effects in various physiological processes, including embryonic development, wound healing, and cardiovascular disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the progression of atherosclerosis by inhibiting the proteolytic activity of PAPP-A, which leads to the accumulation of IGFBP-4 and the sequestration of IGF-I and II. This mechanism has been shown to reduce the proliferation and migration of smooth muscle cells, which are involved in the pathogenesis of atherosclerosis. Moreover, PAPP has been shown to inhibit the growth of cancer cells by reducing the bioavailability of IGF-I and II, which are involved in the proliferation and survival of cancer cells. The compound has also been shown to have neuroprotective effects by reducing the accumulation of amyloid beta, which is involved in the pathogenesis of Alzheimer's disease.

実験室実験の利点と制限

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide has several advantages and limitations for lab experiments. The compound has high purity and high yield, which makes it suitable for various biochemical and physiological assays. Moreover, the compound has been extensively studied in animal models, indicating its potential use in preclinical studies. However, the compound has limited solubility in aqueous solutions, which may limit its use in certain experiments. Moreover, the compound has not been extensively studied in human clinical trials, indicating the need for further research to establish its safety and efficacy in humans.

将来の方向性

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide has several potential future directions for research. The compound has shown promising results in animal models, indicating its potential use in the prevention and treatment of various diseases. However, further research is needed to establish its safety and efficacy in humans. Moreover, the compound has potential applications in various fields, including cardiovascular disease, cancer therapy, and neurodegenerative diseases. Future research should focus on exploring the potential applications of the compound in these fields and identifying its mechanism of action in various physiological processes. Additionally, the compound has potential applications as a tool for studying the role of PAPP-A in various physiological processes, indicating the need for further research in this area.

合成法

The synthesis of 1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide involves the reaction of 4-(1H-pyrazol-5-yl)benzene-1-carboxylic acid with 1-(3-aminopropyl)piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 3-phenylpropylamine to obtain the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.

科学的研究の応用

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide has been extensively studied for its potential applications in various fields. The compound has been shown to inhibit PAPP-A, which is involved in the pathogenesis of various diseases, including atherosclerosis, cancer, and Alzheimer's disease. The inhibition of PAPP-A by PAPP has been shown to reduce the progression of atherosclerosis in animal models, indicating its potential use in the prevention and treatment of cardiovascular disease. Moreover, PAPP has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential use in cancer therapy. The compound has also been shown to have neuroprotective effects, indicating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

特性

IUPAC Name

1-(3-phenylpropyl)-N-[4-(1H-pyrazol-5-yl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c29-24(26-22-12-10-20(11-13-22)23-14-15-25-27-23)21-9-5-17-28(18-21)16-4-8-19-6-2-1-3-7-19/h1-3,6-7,10-15,21H,4-5,8-9,16-18H2,(H,25,27)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLAPTFMJKPOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。